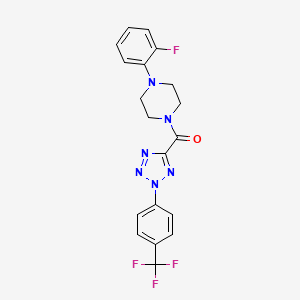

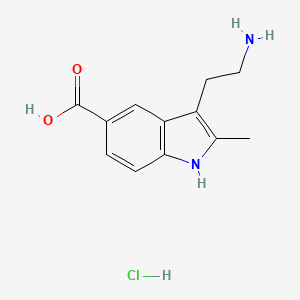

(4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a novel inhibitor of equilibrative nucleoside transporters (ENTs), which is more selective to ENT2 than to ENT1 . It has been investigated in the context of its inhibitory effects on ENT1 and ENT2 .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the synthesis of related piperazine derivatives has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a piperazine ring substituted with a 2-fluorophenyl group and a 2H-tetrazol-5-yl)methanone group. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity and Structural Characterization

One study focused on a similar compound, evaluating its antiproliferative activity and characterizing its structure through various analytical techniques. The research involved synthesizing a novel bioactive heterocycle and performing Hirshfeld surface analysis to understand the intermolecular interactions present in the crystal structure of the compound. This approach highlights the potential of related compounds in cancer research and drug development, with detailed structural analysis aiding in the understanding of their bioactive properties (S. Benaka Prasad et al., 2018).

Radio-Tracer Development for Neurological Applications

Another application is found in the development of radio-tracers for neurological studies. A study described the improvement of synthesis methods for [18F]GBR‐13119, a potential radio-tracer for the dopamine uptake system. This compound's preparation involved aromatic nucleophilic substitution, demonstrating the utility of related chemical structures in creating diagnostic tools for neuroimaging, which can help in understanding and treating neurological disorders (M. Haka et al., 1989).

Analytical Chemistry Applications

Compounds with structural similarities are also utilized in analytical chemistry to improve the separation and identification of complex mixtures. For instance, micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) have been employed to separate and analyze degradation products of pharmaceuticals, showcasing the importance of these compounds in enhancing analytical methodologies (D. El-Sherbiny et al., 2005).

Anticonvulsant Agent Development

The design and synthesis of novel compounds for use as anticonvulsant agents represent another significant area of application. A study on a series of derivatives demonstrated promising anticonvulsant activities, suggesting the potential of such structures in developing new treatments for epilepsy and related neurological conditions (S. Malik & S. Khan, 2014).

Antibacterial and Antifungal Agents

Research into new antibacterial and antifungal agents also utilizes compounds with similar chemical structures. A study on novel pyrazole and isoxazole derivatives, including similar functional groups, showed significant antibacterial and antifungal activity, highlighting the role of these compounds in combating infections and contributing to the development of new antimicrobial treatments (P. Sanjeeva et al., 2022).

Wirkmechanismus

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . It also influences adenosine-related functions by regulating extracellular adenosine levels .

Pharmacokinetics

As an ent inhibitor, it is expected to influence the absorption, distribution, metabolism, and excretion (adme) of nucleosides and nucleoside analogues .

Result of Action

The compound’s action results in the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This inhibition disrupts nucleotide synthesis and chemotherapy processes, and regulates adenosine functions .

Eigenschaften

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N6O/c20-15-3-1-2-4-16(15)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)14-7-5-13(6-8-14)19(21,22)23/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBVCXRMMLAULL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2826681.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2826687.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole](/img/structure/B2826689.png)

![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)

![5-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2826693.png)

![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)

![Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2826699.png)